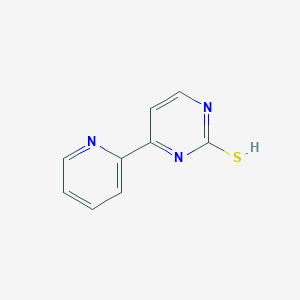

4-pyridin-2-ylpyrimidine-2-thiol

Description

Properties

IUPAC Name |

4-pyridin-2-ylpyrimidine-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3S/c13-9-11-6-4-8(12-9)7-3-1-2-5-10-7/h1-6H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVNBRCSYKXAJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=NC=C2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)C2=NC(=NC=C2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The reaction begins with an aza-Michael addition, where the amine group of thiourea attacks the α,β-unsaturated ketone of divinyl ketones, forming intermediate A . Intramolecular cyclization follows, producing intermediate B , which undergoes dehydration and aromatization to yield the final pyrimidine-2-thiol. Key optimization parameters include:

-

Solvent : Ethanol outperforms methanol, acetonitrile, and dimethylformamide, achieving an 86% yield due to optimal polarity and solubility.

-

Base : Potassium hydroxide (2 mmol) proves superior to carbonate bases or organic amines, facilitating efficient deprotonation and cyclization.

-

Temperature and Time : Heating at 80°C for 8 hours ensures complete conversion, as monitored by thin-layer chromatography.

Representative Procedure

A mixture of divinyl ketone (1 mmol), thiourea (1.5 mmol), and KOH (2 mmol) in ethanol (5 mL) is stirred at 80°C for 8 hours. Workup involves ethyl acetate extraction, brine washing, and column chromatography (petroleum ether/ethyl acetate, 10:1).

Base/Acid-Mediated Condensation of S-Alkylisothiourea and β-Ketoester

A scalable one-pot method, reported by Lu et al. (2024), utilizes sequential base- and acid-mediated condensations to synthesize 4-pyrimidone-2-thioethers, precursors to 4-pyridin-2-ylpyrimidine-2-thiol.

Two-Stage Protocol

-

Base-Mediated Condensation : S-Methylisothiouronium iodide reacts with β-ketoester in 2-methyltetrahydrofuran (2-MeTHF) using diisopropylethylamine (DIPEA), forming intermediate A .

-

Acid-Mediated Cyclization : Trifluoromethanesulfonic acid (TfOH) promotes dehydration/aromatization of intermediate B to the final product.

Key Advantages

-

Yield and Purity : 92% yield with >99% purity on a 200-gram scale.

-

Functional Group Tolerance : Electron-withdrawing and donating groups on the β-ketoester are well-tolerated, enabling diverse substitutions.

Chalcone-Thiourea Cyclization

Ashdin Publishing (2022) describes a route starting from pyridine-bearing chalcones, synthesized via Claisen-Schmidt condensation of 3-acetylpyridine with substituted benzaldehydes. Subsequent reaction with thiourea in basic ethanol yields 4-pyridin-2-ylpyrimidine-2-thiol derivatives.

Synthetic Steps

Spectral Confirmation

Structures are validated via NMR, NMR, and IR spectroscopy, with characteristic thiol S-H stretches at ~2550 cm.

Comparative Analysis of Methods

Critical Evaluation

-

Efficiency : Method 2 offers the highest yield and scalability, ideal for pharmaceutical applications.

-

Substrate Flexibility : Method 1 accommodates diverse divinyl ketones but requires stringent solvent optimization.

-

Practicality : Method 3 leverages readily available chalcones but involves multi-step synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Pyridin-2-ylpyrimidine-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding pyrimidine-thiol derivatives.

Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Disulfides and sulfonic acids.

Reduction: Pyrimidine-thiol derivatives.

Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

4-Pyridin-2-ylpyrimidine-2-thiol serves as a building block for synthesizing more complex heterocyclic compounds. Its thiol group enables various chemical reactions, including:

- Oxidation: Converts the thiol group into disulfides or sulfonic acids.

- Reduction: Forms pyrimidine-thiol derivatives.

- Substitution: Participates in nucleophilic substitution reactions.

Biology

The compound exhibits significant biological activity, particularly:

- Antimicrobial Properties: Research indicates that it may be effective against certain bacterial strains, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects: Studies have shown that derivatives of 4-pyridin-2-ylpyrimidine-2-thiol can inhibit COX-2 activity, with some compounds demonstrating IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Medicine

The potential medical applications of this compound are particularly noteworthy:

- Anticancer Activity: Investigations reveal that it may induce apoptosis in cancer cells by modulating key proteins involved in cell survival and death pathways. For instance, certain derivatives have shown promising IC50 values against various cancer cell lines, indicating their potential as anticancer agents .

Table 1: Summary of Biological Activities

| Activity Type | Compound Derivative | IC50 Value (µM) | Reference |

|---|---|---|---|

| COX-2 Inhibition | Compound 5 | 0.04 | |

| Anticancer Activity | Compound 1c | 11.08 | |

| Antimicrobial Effect | Not specified | Not specified |

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Pyridinylpyrimidine | Lacks thiol group | Less reactive in certain chemical reactions |

| 4-Pyridinylpyrimidine | Similar structure | Different substitution pattern |

| 2-Thiopyrimidine | Contains thiol group | Lacks pyridine ring |

4-Pyridin-2-ylpyrimidine-2-thiol is unique due to its combination of both pyridine and pyrimidine rings along with a reactive thiol group, allowing for a broader range of applications compared to similar compounds.

Mechanism of Action

The mechanism of action of 4-pyridin-2-ylpyrimidine-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, leading to inhibition or modulation of their activity. This interaction is crucial for its antimicrobial and anticancer properties. Additionally, the compound can interfere with cellular signaling pathways, leading to its anti-inflammatory effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-pyridin-2-ylpyrimidine-2-thiol, highlighting differences in substituents, molecular properties, and applications:

*Calculated based on formula C₉H₇N₃S.

Structural and Electronic Differences

- Substituent Effects : The introduction of electron-withdrawing groups (e.g., 4-chlorophenyl in ) increases lipophilicity and may enhance membrane permeability in biological systems. In contrast, electron-donating groups like furyl () improve nucleophilic reactivity.

- Thiol vs. Hydroxyl : Replacement of the thiol group with a hydroxyl (e.g., 5-(4-ethylphenyl)pyrimidin-2-ol, ) reduces sulfur’s chelating capacity but enhances hydrogen-bonding interactions, favoring crystallinity in solids.

Critical Research Findings

Coordination Polymers : Derivatives of 4-pyridin-2-ylpyrimidine-2-thiol form MOFs with weak C–H···O hydrogen bonds, enabling flexible frameworks for selective gas adsorption .

Thermodynamic Stability : The chlorophenyl derivative () demonstrates higher thermal stability (Tₘ > 250°C) compared to hydroxylated analogs, making it suitable for high-temperature applications.

Reactivity : Thiol-containing analogs undergo facile sulfur-based reactions (e.g., oxidation to disulfides or coordination with transition metals), whereas hydroxylated variants prioritize hydrogen-bonding networks .

Q & A

Q. What are the established synthetic routes for 4-pyridin-2-ylpyrimidine-2-thiol, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves sulfonation or nucleophilic substitution reactions. For example, reacting 4-(pyridin-4-yl)pyrimidine-2-thiol with SO₂Cl₂ in CH₂Cl₂ under controlled conditions (30 minutes at room temperature) yields the target compound. Optimization strategies include adjusting stoichiometry, solvent polarity, and purification methods (e.g., recrystallization vs. column chromatography) . Precipitate formation at pH 8–9 during workup is critical for isolating high-purity crystals .

Q. How is X-ray crystallography employed to confirm the molecular structure of 4-pyridin-2-ylpyrimidine-2-thiol?

Single-crystal X-ray diffraction analysis involves growing crystals via slow evaporation of a CH₂Cl₂ solution. Hydrogen atoms are positioned geometrically, and refinement parameters (e.g., R factor = 0.060, wR factor = 0.133) ensure structural accuracy. This method resolves bond lengths and angles, confirming the thiol-pyrimidine and pyridyl moieties .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR : To confirm proton environments and aromaticity.

- FT-IR : For identifying S–H (thiol) and C–N (pyrimidine) stretches.

- Mass spectrometry : To validate molecular weight (e.g., MW = 168.24 g/mol) . Cross-referencing with computational data (e.g., InChIKey, SMILES) from PubChem enhances reliability .

Advanced Research Questions

Q. How can conflicting data on synthetic yields or purity across studies be systematically addressed?

Discrepancies often arise from variations in reaction conditions (e.g., solvent, temperature) or purification protocols. A factorial design approach can isolate critical variables (e.g., base concentration, reaction time) to identify optimal parameters . For instance, sodium hydroxide concentration in nucleophilic substitutions significantly impacts yield . Reproducibility requires strict adherence to documented protocols, including pH control during crystallization .

Q. What theoretical frameworks guide the investigation of this compound’s reactivity in medicinal chemistry?

Density functional theory (DFT) calculations predict electron density distribution, aiding in understanding nucleophilic/electrophilic sites. For example, the thiol group’s reactivity with electrophiles (e.g., alkyl halides) can be modeled to design derivatives with enhanced bioactivity . Molecular docking studies further elucidate interactions with biological targets (e.g., enzyme active sites) .

Q. What methodologies are recommended for studying its potential as a kinase inhibitor or antimicrobial agent?

- Kinase assays : Use recombinant kinases (e.g., EGFR, Src) to measure IC₅₀ values via fluorescence-based phosphorylation assays.

- Antimicrobial screening : Employ broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC/MBC determination. Structure-activity relationship (SAR) studies should focus on modifying the pyridyl or thiol groups to enhance potency .

Q. How should researchers design experiments to resolve mechanistic ambiguities in its oxidation or dimerization?

Mechanistic studies require:

- Kinetic analysis : Monitor reaction progress via HPLC or UV-Vis spectroscopy under varying O₂ levels.

- Radical trapping : Use TEMPO or DMPO to detect transient intermediates in oxidation pathways .

- Isotopic labeling : ³⁴S-labeled thiol groups can trace sulfur oxidation products .

Methodological Considerations

Q. What safety protocols are critical when handling 4-pyridin-2-ylpyrimidine-2-thiol in the laboratory?

Q. How can researchers integrate this compound into multi-step syntheses of complex heterocycles?

As a building block, it participates in:

- Cross-coupling reactions : Suzuki-Miyaura with aryl boronic acids to expand aromatic systems.

- Cyclocondensation : With α,β-unsaturated carbonyls to form fused pyrimidine derivatives. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) ensures intermediate stability .

Data Validation and Reporting

Q. What criteria should be used to validate computational models predicting this compound’s properties?

Compare computed (e.g., PubChem’s InChI, SMILES) and experimental data (NMR, XRD). For instance, deviations >0.05 Å in bond lengths or >2° in angles indicate model recalibration needs . Cross-validate with multiple software tools (e.g., Gaussian, CrysAlis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.